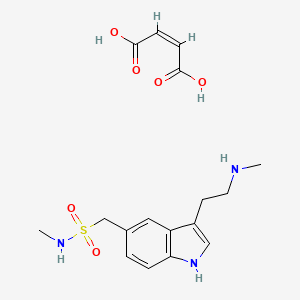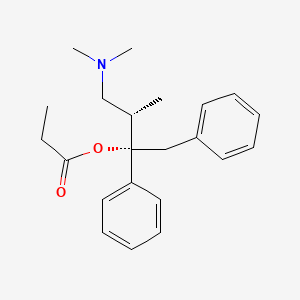
Isopropoxyphene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropoxyphene, also known as dextropropoxyphene, is a synthetic opioid analgesic used to treat mild to moderate pain. It is structurally similar to methadone and is known for its analgesic properties. This compound acts as a weak agonist at opioid receptors within the central nervous system, providing pain relief. due to its potential for causing cardiac arrhythmias and overdose, it has been withdrawn from the market in several countries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropoxyphene involves the reaction of benzyl cyanide with 1-chloro-2-methylpropane in the presence of a base to form 1-benzyl-2-methylpropyl cyanide. This intermediate is then reduced to 1-benzyl-2-methylpropylamine, which is subsequently reacted with propionic anhydride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropoxyphene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: This compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Applications De Recherche Scientifique
Isopropoxyphene has been extensively studied for its analgesic properties and its potential use in treating pain. It has also been investigated for its effects on the central nervous system and its potential use as an antitussive (cough suppressant). Additionally, research has explored its interactions with other drugs and its potential for abuse and dependence .
Mécanisme D'action
Isopropoxyphene acts primarily as a mu-opioid receptor agonist, which is responsible for its analgesic effects. It also acts as a noncompetitive antagonist at neuronal nicotinic acetylcholine receptors and as a weak serotonin reuptake inhibitor. These actions contribute to its overall pharmacological profile and its potential side effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methadone: Structurally similar to isopropoxyphene and also used as an analgesic.
Codeine: Another opioid analgesic with similar pain-relieving properties.
Tramadol: A synthetic opioid with a similar mechanism of action.
Uniqueness
This compound is unique in its combination of opioid receptor agonism and noncompetitive antagonism at nicotinic receptors. This dual action contributes to its distinct pharmacological effects and side effect profile compared to other opioids .
Propriétés
Numéro CAS |
701900-96-1 |
|---|---|
Formule moléculaire |
C22H29NO2 |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
[(2S,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate |
InChI |
InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22-/m0/s1 |
Clé InChI |
XLMALTXPSGQGBX-AVRDEDQJSA-N |
SMILES isomérique |
CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C |
SMILES canonique |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


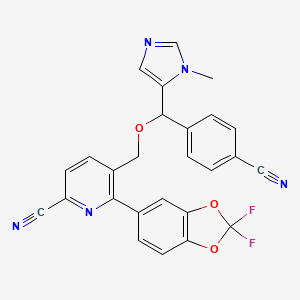

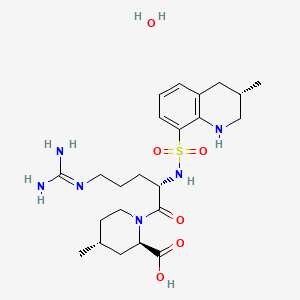
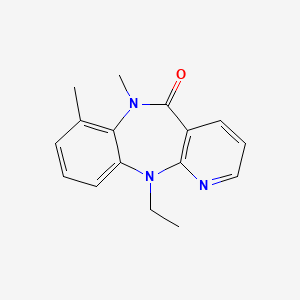
![[(4-Ethylphenyl)amino]carbonylphosphonic acid](/img/structure/B12784457.png)
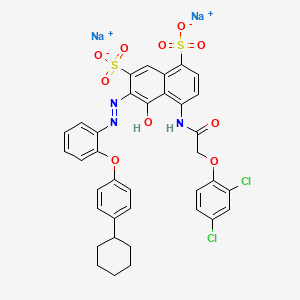
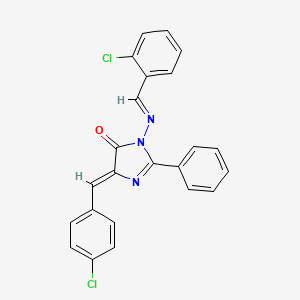
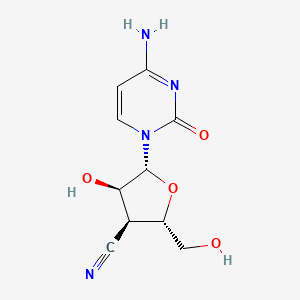
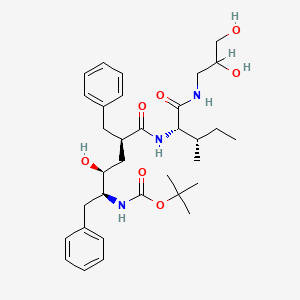
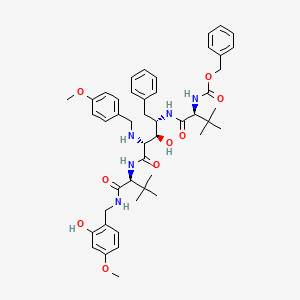
![2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)
